

Application Notes and Protocols for the Extraction and Isolation of Celangulin V

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Compound of Interest

Compound Name: Celangulin V

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These application notes provide a comprehensive overview and detailed laboratory protocols for the extraction, isolation, and purification of **Celangulin V** from the root bark of *Celastrus angulatus*. **Celangulin V** is a sesquiterpenoid with significant insecticidal properties, acting as an inhibitor of V-ATPase.^{[1][2]}

Introduction

Celangulin V, a natural product isolated from the Chinese bittersweet plant, *Celastrus angulatus*, has garnered attention for its potent insecticidal activity.^{[3][4][5][6]} Its primary mode of action involves the inhibition of vacuolar H⁺-ATPase (V-ATPase), a crucial enzyme for maintaining pH homeostasis in insect midgut cells.^{[1][2]} This unique mechanism of action makes **Celangulin V** a promising candidate for the development of novel bio-insecticides. These protocols outline the necessary steps for laboratory-scale extraction and purification of **Celangulin V** for research and development purposes.

Data Presentation

While specific quantitative data for the yield and purity of **Celangulin V** at each step of the extraction and isolation process are not extensively detailed in the reviewed literature, the following table provides a general overview of the expected outcomes based on available information for similar compounds and processes.

Stage	Key Parameters	Expected Outcome	Purity Analysis
Extraction	Plant Material: Dried and powdered root bark of <i>Celastrus angulatus</i> Solvent: Methanol Method: Hot Reflux	Crude Methanolic Extract	TLC, HPLC-DAD
Initial Purification	Technique: Macroporous Resin Column Chromatography Stationary Phase: D101 macroporous resin (or similar) Mobile Phase: Stepwise gradient of Methanol in Water	Semi-purified Celangulin V fraction	TLC, HPLC-DAD
Final Purification	Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Stationary Phase: C18 column Mobile Phase: Acetonitrile/Water gradient	Purified Celangulin V	HPLC-DAD, LC-MS

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the isolation of **Celangulin V** and other sesquiterpenoids from *Celastrus angulatus*.

Protocol 1: Extraction of Crude Celangulin V from *Celastrus angulatus* Root Bark

This protocol describes the initial extraction of **Celangulin V** from the plant material using a hot reflux method.

Materials and Equipment:

- Dried and powdered root bark of *Celastrus angulatus*
- Methanol (analytical grade)
- Heating mantle with a round-bottom flask and reflux condenser
- Rotary evaporator
- Filter paper and funnel or vacuum filtration system

Procedure:

- Weigh the desired amount of powdered *Celastrus angulatus* root bark and place it in a round-bottom flask.
- Add methanol to the flask. A solid-to-solvent ratio of 1:10 (w/v) is recommended as a starting point.
- Set up the reflux apparatus and heat the mixture to the boiling point of methanol (approximately 65°C).
- Maintain the reflux for a period of 2-4 hours.
- Allow the mixture to cool to room temperature.
- Filter the mixture to separate the plant material from the methanolic extract.
- Repeat the extraction process on the plant residue at least two more times to ensure complete extraction.
- Combine all the methanolic extracts.

- Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Protocol 2: Initial Purification by Macroporous Resin Column Chromatography

This protocol details the initial clean-up of the crude extract to remove highly polar and non-polar impurities.

Materials and Equipment:

- Crude methanolic extract from Protocol 1
- D101 macroporous resin (or equivalent)
- Glass chromatography column
- Methanol and distilled water
- Fraction collector (optional)
- Rotary evaporator

Procedure:

- Prepare a slurry of the macroporous resin in methanol and pack it into a glass chromatography column. The column size will depend on the amount of crude extract to be purified.
- Equilibrate the packed column by washing with 2-3 column volumes of distilled water.
- Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase (e.g., 50% methanol in water).
- Load the dissolved extract onto the equilibrated column.
- Begin the elution process with a stepwise gradient of increasing methanol concentration in water. A suggested gradient is as follows:

- 50% Methanol in Water (2-3 column volumes)
- 70% Methanol in Water (2-3 column volumes)
- 90% Methanol in Water (2-3 column volumes)
- 100% Methanol (2-3 column volumes)
- Collect fractions of the eluate.
- Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing **Celangulin V**.
- Combine the fractions rich in **Celangulin V**.
- Concentrate the combined fractions using a rotary evaporator to yield a semi-purified extract.

Protocol 3: Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the final purification of **Celangulin V** to a high degree of purity using preparative RP-HPLC.

Materials and Equipment:

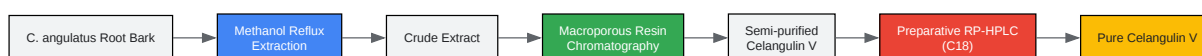
- Semi-purified extract from Protocol 2
- Preparative RP-HPLC system with a UV-Vis detector
- Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
- Acetonitrile (HPLC grade) and ultrapure water
- 0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
- Syringe filters (0.45 µm)
- Lyophilizer or rotary evaporator

Procedure:

- Dissolve the semi-purified extract in a suitable solvent (e.g., acetonitrile or methanol) and filter it through a 0.45 μm syringe filter.
- Equilibrate the preparative C18 column with the initial mobile phase conditions. A typical starting condition is a mixture of acetonitrile and water.
- Develop a gradient elution method to separate **Celangulin V** from remaining impurities. A suggested starting gradient is:
 - Mobile Phase A: Water (with optional 0.1% acid)
 - Mobile Phase B: Acetonitrile (with optional 0.1% acid)
 - Gradient: 40-80% B over 40 minutes (this will require optimization based on the specific column and system).
- Set the flow rate appropriate for the preparative column (e.g., 10-20 mL/min).
- Set the UV detector to a wavelength where **Celangulin V** absorbs (e.g., 220 nm or 254 nm).
- Inject the filtered sample onto the column.
- Collect the fraction corresponding to the **Celangulin V** peak.
- Analyze the purity of the collected fraction using analytical HPLC.
- Combine pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain pure **Celangulin V**.

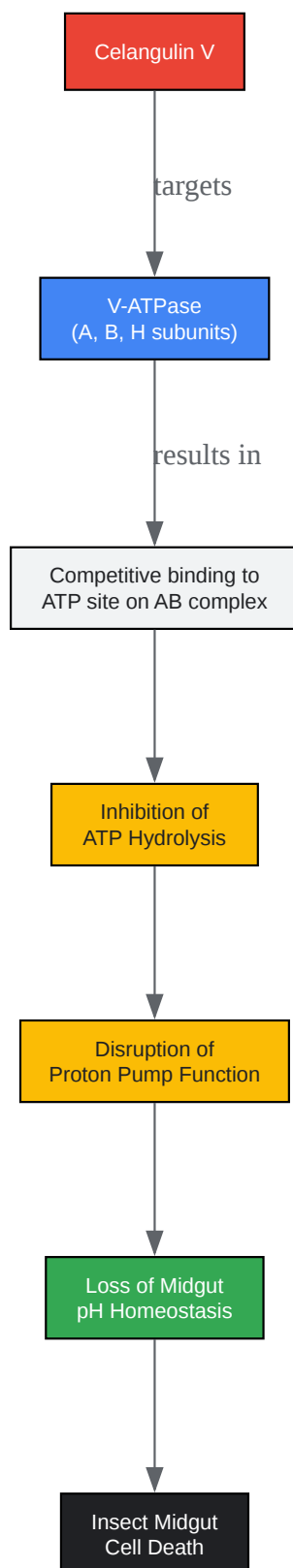
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for **Celangulin V** extraction and isolation, and the proposed signaling pathway of its insecticidal action.



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Caption: Experimental workflow for **Celangulin V** extraction and isolation.



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Caption: Proposed signaling pathway for the insecticidal action of **Celangulin V**.

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